

A Technical Guide to the Physicochemical Characteristics of D-Aspartic Acid β -Methyl Ester

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-Amino-4-methoxy-4-oxobutanoic acid

Cat. No.: B555638

[Get Quote](#)

Introduction

D-Aspartic acid β -methyl ester is a derivative of the endogenous D-aspartic acid, a molecule of increasing interest in neurobiology and endocrinology.^[1] The esterification of the β -carboxyl group modifies the parent molecule's polarity, solubility, and reactivity, making it a valuable compound for research in drug development and nutritional science.^{[2][3]} Its applications range from a building block in peptide synthesis to a component in dietary supplements aimed at enhancing cognitive function and athletic performance.^{[2][4]}

This guide provides an in-depth analysis of the core physicochemical characteristics of D-Aspartic acid β -methyl ester. Moving beyond a simple recitation of data, we explore the causality behind these properties, offering field-proven insights and self-validating experimental protocols for researchers, scientists, and drug development professionals. The accurate characterization of these properties is a foundational requirement for formulation development, stability assessment, and understanding its biological activity.

Section 1: Core Molecular and Physical Properties

The fundamental identity and physical nature of a compound dictate its handling, processing, and formulation potential.

Molecular Structure and Identity

The primary structure defines the molecule's fundamental chemical behavior. D-Aspartic acid β -methyl ester is the (R)-enantiomer of aspartic acid where the side-chain (β) carboxylic acid has been converted to a methyl ester.

- IUPAC Name: (2R)-2-amino-4-methoxy-4-oxobutanoic acid
- Synonyms: D-Asp(OMe)-OH, H-D-Asp(OMe)-OH
- Molecular Formula: C₅H₉NO₄^[5]
- Molecular Weight: 147.13 g/mol ^{[5][6]}
- CAS Number: 21394-81-0 (for the free base)^[2]

The hydrochloride salt (D-Aspartic acid β -methyl ester hydrochloride, CAS No: 22728-89-8) is also a common form, with a molecular formula of C₅H₉NO₄·HCl and a molecular weight of 183.64 g/mol ^{[2][3][7]} The presence of the hydrochloride salt significantly impacts solubility and stability.

Physical State and Appearance

At ambient conditions, D-Aspartic acid β -methyl ester and its hydrochloride salt are typically supplied as a white to off-white crystalline powder.^{[2][3]} This form is advantageous for handling, weighing, and long-term storage.

Thermal Properties

The melting point is a critical indicator of purity. For the hydrochloride salt, the reported melting point is in the range of 196-200 °C.^[3] A sharp melting range within this window is indicative of high purity.

Optical Activity

As a chiral molecule, its optical rotation is a key parameter for confirming the enantiomeric identity and purity.

- Specific Rotation ([α]²⁰/D): -15.9° to -16.9° (concentration and solvent not specified)^[2]

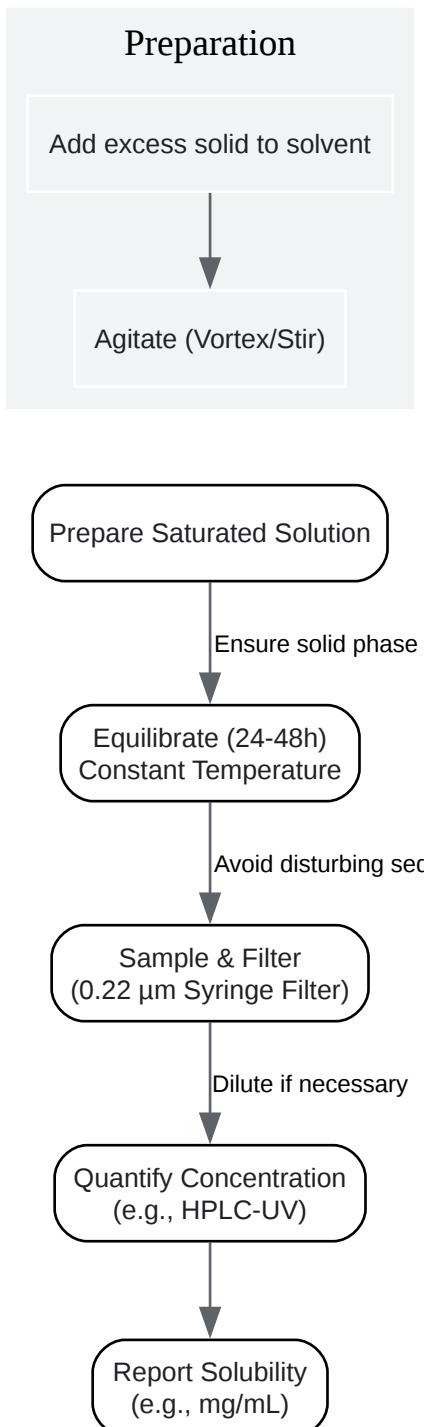
This negative rotation confirms the D-configuration. Enantiomeric purity is crucial as the L-enantiomer may possess different biological activities.

Section 2: Solubility Profile

Solubility is a cornerstone of drug development, impacting everything from reaction kinetics in synthesis to bioavailability *in vivo*. The β -methyl ester modification is known to improve solubility and bioavailability compared to the parent D-aspartic acid.[\[2\]](#)

Qualitative and Quantitative Solubility

- **Aqueous Solubility:** While specific quantitative data is not readily available in public literature, D-aspartic acid itself has a solubility of approximately 10 mg/mL in PBS (pH 7.2).[\[8\]](#) The ester is generally considered to have enhanced solubility.[\[2\]](#)
- **Organic Solvent Solubility:** The hydrochloride salts of amino acid esters are often soluble in polar organic solvents. For the related DL-Aspartic acid dimethyl ester hydrochloride, a high solubility of 100 mg/mL in DMSO has been reported, requiring ultrasonication.[\[9\]](#) Similar behavior is expected for the D- β -methyl ester.


Table 1: Summary of Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	$C_5H_9NO_4$	[5]
Molecular Weight	147.13 g/mol	[5] [6]
Appearance	White to off-white crystalline powder	[3]
Melting Point (HCl Salt)	196-200 °C	[3]
Specific Rotation ($[\alpha]^{20}/D$)	-15.9° to -16.9°	[2]
Storage Temperature	2-8°C or -20°C	[2] [3]

Experimental Protocol: Thermodynamic Solubility Determination

This protocol uses the shake-flask method, a gold standard for determining thermodynamic solubility, to provide a self-validating system for assessing solubility in various media.

Workflow: Solubility Determination

[Click to download full resolution via product page](#)

Caption: Shake-flask method for solubility.

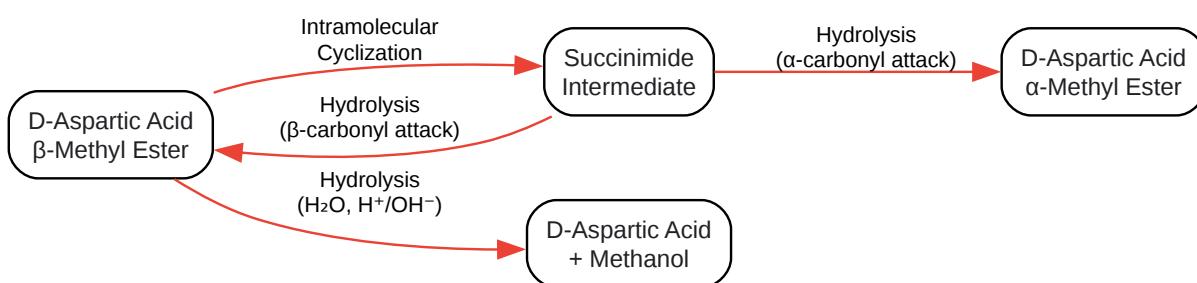
Step-by-Step Methodology:

- Preparation: To a series of glass vials, add a pre-determined volume (e.g., 2 mL) of the desired solvent (e.g., deionized water, PBS pH 7.4, ethanol).
- Addition of Solute: Add an excess amount of D-Aspartic acid β -methyl ester to each vial, ensuring a visible amount of undissolved solid remains. This is critical for ensuring saturation.
- Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C) for a minimum of 24 hours. This allows the system to reach thermodynamic equilibrium.
- Sampling: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe.
- Filtration: Immediately filter the sample through a 0.22 μ m syringe filter (chemically compatible with the solvent) to remove all undissolved particles. This step is crucial to prevent artificially high results.
- Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
- Validation: The presence of undissolved solid at the end of the experiment validates that saturation was achieved.

Section 3: Chemical Stability and Reactivity

Understanding the stability of the ester is paramount for defining storage conditions, predicting shelf-life, and preventing the formation of degradation products that could be inactive or toxic.

Hydrolysis


The primary degradation pathway for D-Aspartic acid β -methyl ester is hydrolysis of the ester bond, yielding D-aspartic acid and methanol. This reaction is highly dependent on pH and temperature.[\[10\]](#)

- Acidic/Alkaline Conditions: Hydrolysis is catalyzed under both strongly acidic and alkaline conditions.[10]
- Neutral pH: At neutral pH, the rate of hydrolysis is slower. For the related dipeptide aspartame, the maximum stability is observed at pH 4.3.[10] A similar pH-stability profile is expected for D-Aspartic acid β -methyl ester.

Isomerization via Succinimide Formation

A well-documented degradation pathway for aspartic acid residues, especially in peptides, is the formation of a five-membered succinimide (cyclic imide) intermediate.[11] This occurs through a nucleophilic attack by the α -amino group on the β -ester carbonyl. The succinimide intermediate can then hydrolyze to form a mixture of the original D-aspartic acid β -methyl ester and the isomeric D-aspartic acid α -methyl ester.[11][12] This isomerization can significantly alter biological activity.

Pathway: Degradation of D-Aspartic Acid β -Methyl Ester

[Click to download full resolution via product page](#)

Caption: Key degradation pathways.

Recommended Storage

Based on its reactivity profile, the compound should be stored in a cool, dry place. Supplier recommendations include storage at 2-8°C or frozen at -20°C, often sealed and protected from moisture.[13] For solutions, especially in hygroscopic solvents like DMSO, storage at -80°C is recommended for long-term stability (up to 6 months).[13]

Section 4: Analytical Methodologies

Robust analytical methods are required for identity confirmation, purity assessment, and quantification in various matrices.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing D-aspartic acid and its derivatives.[\[14\]](#)[\[15\]](#)

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size).
- Mobile Phase: A gradient elution is typically required.
 - Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Solvent B: 0.1% TFA in acetonitrile.
- Gradient Program: Start with a low percentage of Solvent B (e.g., 5%) and gradually increase to elute the compound and any less polar impurities. A typical run might be a linear gradient from 5% to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore.
- Sample Preparation: Dissolve the compound in the initial mobile phase composition or a compatible solvent (e.g., water/acetonitrile mixture) to a concentration of ~1 mg/mL.
- Analysis: Inject 10 μ L and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

For chiral purity, specialized chiral HPLC columns are necessary.[\[16\]](#)[\[17\]](#)

Spectroscopic Characterization

Spectroscopic techniques provide orthogonal confirmation of the molecule's structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.7 ppm), the α -proton (a multiplet around 4.0 ppm), and the β -protons (two multiplets around 2.8-3.0 ppm).[4] The exact chemical shifts are solvent-dependent.
 - ^{13}C NMR: The carbon spectrum will show distinct signals for the two carbonyl carbons (ester and carboxylic acid), the α -carbon, the β -carbon, and the methoxy carbon.
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. Using electrospray ionization (ESI) in positive mode, the protonated molecule $[\text{M}+\text{H}]^+$ would be observed at m/z 148.1. Tandem MS (MS/MS) can be used to analyze fragmentation patterns for structural confirmation.[16][18]
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present:
 - O-H stretch (carboxylic acid): Broad band, $\sim 2500\text{-}3300\text{ cm}^{-1}$
 - N-H stretch (amine): $\sim 3000\text{-}3300\text{ cm}^{-1}$
 - C=O stretch (ester): $\sim 1730\text{-}1750\text{ cm}^{-1}$
 - C=O stretch (carboxylic acid): $\sim 1700\text{-}1725\text{ cm}^{-1}$
 - N-H bend (amine): $\sim 1580\text{-}1650\text{ cm}^{-1}$

Conclusion

The physicochemical properties of D-Aspartic acid β -methyl ester are a direct consequence of its molecular structure: a chiral amino acid with a protected side-chain carboxyl group. Its identity is confirmed by its specific optical rotation and spectroscopic profile. The ester functional group enhances solubility but also introduces chemical instability, primarily through hydrolysis and potential isomerization, necessitating controlled storage conditions. The analytical protocols detailed herein provide a robust framework for researchers to verify the

quality, purity, and characteristics of this compound, ensuring reproducible and reliable results in downstream applications, from peptide synthesis to advanced biological studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. aapep.bocsci.com [aapep.bocsci.com]
- 4. jchps.com [jchps.com]
- 5. H-D-Aspartic acid- β -methyl ester [myskinrecipes.com]
- 6. Aspartic acid beta-methyl ester | C5H9NO4 | CID 97368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 22728-89-8|D-Aspartic acid- β -methyl ester hydrochloride|BLD Pharm [bldpharm.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Aspartame - Wikipedia [en.wikipedia.org]
- 11. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modelling the hydrolysis of succinimide: formation of aspartate and reversible isomerization of aspartic acid via succinimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. HPLC methods for determination of D-aspartate and N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]

- 16. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Characteristics of D-Aspartic Acid β -Methyl Ester]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555638#physicochemical-characteristics-of-d-aspartic-acid-methyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com